

# **Ensitrelvir Synthesis and Purification: Application Notes and Protocols**

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Compound of Interest		
Compound Name:	Ensitrelvir	
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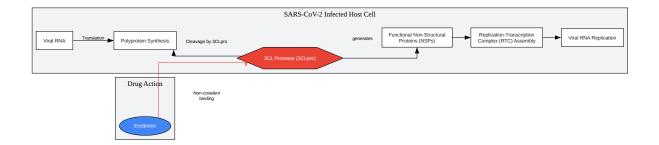
### **Abstract**

**Ensitrelvir** (S-217622) is an orally active, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] This document provides detailed application notes and protocols for the synthesis and purification of **Ensitrelvir**, based on a convergent manufacturing process. The synthesis involves the preparation of three key heterocyclic fragments—an indazole, a 1,2,4-triazole, and a 1,3,5-triazinone—followed by their sequential coupling. Purification of the final active pharmaceutical ingredient (API) is achieved through cocrystallization with fumaric acid, which enhances solubility and stability.[3][4]

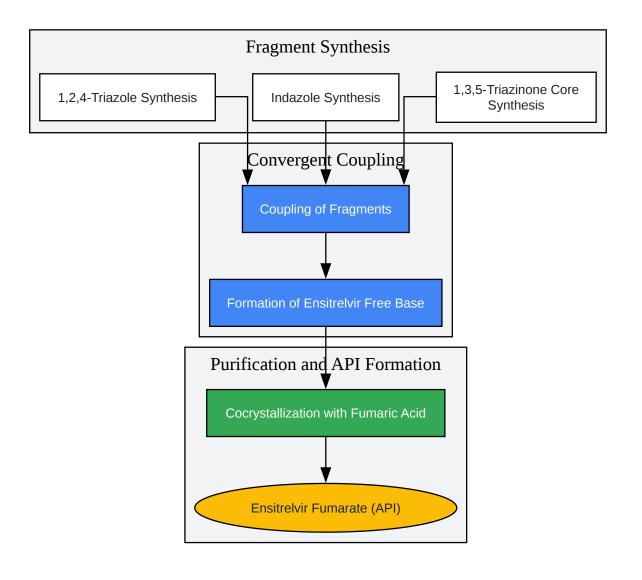
## **Mechanism of Action**

**Ensitrelvir** functions by selectively inhibiting the SARS-CoV-2 3CL protease (also known as Mpro).[1][2] This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins that are necessary for the assembly of the viral replication-transcription complex. By binding to the active site of 3CLpro, **Ensitrelvir** blocks this proteolytic activity, thereby halting the viral life cycle and suppressing viral replication.[2]









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# References

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- 4. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
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